5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases, halogenating agents, and specialized catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the halogen atoms, can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the bromine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with different substitution patterns.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of halogens.
Uniqueness
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3BrClF3N2 |
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Molecular Weight |
275.45 g/mol |
IUPAC Name |
5-bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13) |
InChI Key |
HHRFZEQGIWAJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)C(F)(F)F)Br |
Origin of Product |
United States |
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